
8-Bromoquinolin-2(1H)-one
概要
説明
8-Bromoquinolin-2(1H)-one, also known as 8-bromo-1H-quinolin-2-one, is an organic compound that has been used in a variety of scientific research applications. It is a brominated quinolinone and has a molecular formula of C9H6BrNO. This compound is a colorless solid that is insoluble in water and has a melting point of 212-214 °C. It is an important intermediate in the synthesis of a variety of compounds and has been used in the synthesis of heterocycles, antibiotics, and other compounds.
科学的研究の応用
Structural Analysis and Tautomerism
8-Bromoquinolin-2(1H)-one derivatives, such as 2-aryl-3-bromoquinolin-4(1H)-ones, have been extensively studied using various spectroscopic and computational techniques. These compounds exhibit tautomerism and are primarily found as NH-4-oxo derivatives in both solution and solid states. Their structure and carbonyl nature have been corroborated by comparing their spectroscopic data with corresponding N-methylated and O-methylated derivatives (Mphahlele et al., 2002).
Photolabile Protecting Group for Biological Studies
8-Bromo-7-hydroxyquinoline (BHQ), a derivative, is used as a photoremovable protecting group, particularly in physiological studies. It shows efficiency in photolysis by both single-photon and two-photon excitation, making it suitable for real-time investigation of physiological functions in living tissue (Zhu et al., 2006).
Coordination Behavior in Metal Complexes
Studies on the coordination behavior of 8-Bromoquinoline with metal complexes have revealed its ability to form various metal-quinolyl complexes. These complexes exhibit interesting properties like solvatochromism, which have been investigated in detail (Enders et al., 2001).
Antiangiogenic Effects
Certain derivatives, like 2-aryl-3-bromoquinolin-4(1H)-ones, have demonstrated antiangiogenic effects. They have shown the ability to reduce endothelial cell numbers and inhibit neovessel growth, making them potential candidates for therapeutic applications in conditions where angiogenesis is a factor (Mabeta et al., 2009).
Synthesis and Application in Organic Chemistry
This compound derivatives have also found applications in organic synthesis, acting as intermediates in the synthesis of complex organic molecules. Their role in various chemical reactions, like C-H heteroarylation, has been explored, contributing to the synthesis of diverse chemical structures (Bruneau et al., 2014).
Safety and Hazards
8-Bromoquinolin-2(1H)-one is classified as a warning under the GHS system . It has hazard statements H302-H315-H319-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
特性
IUPAC Name |
8-bromo-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO/c10-7-3-1-2-6-4-5-8(12)11-9(6)7/h1-5H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJBIJWBYATVQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC(=O)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30448855 | |
| Record name | 8-Bromoquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
67805-67-8 | |
| Record name | 8-Bromoquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30448855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-bromo-1,2-dihydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

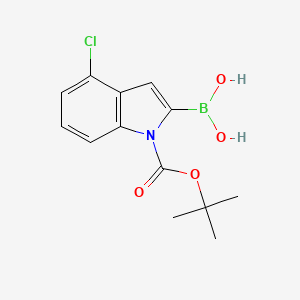
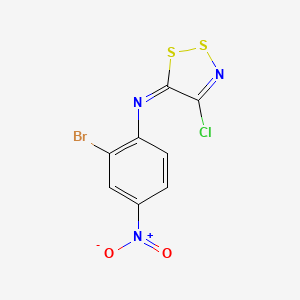
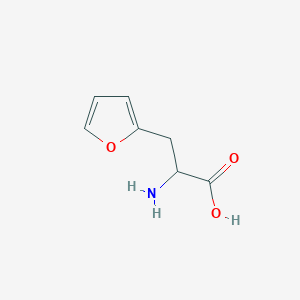
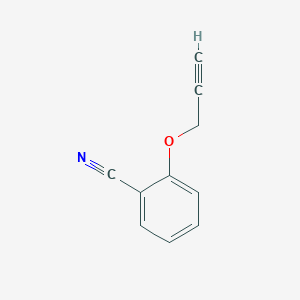

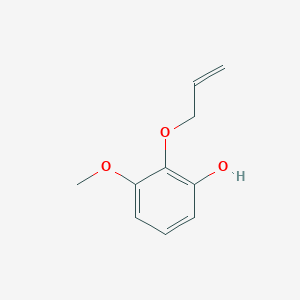

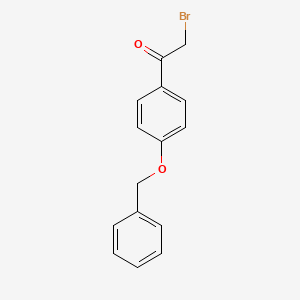
![(2S,5R,6S)-Benzhydryl 6-bromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate 4-oxide](/img/structure/B1278327.png)
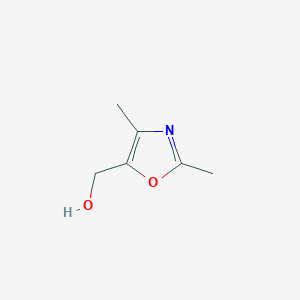


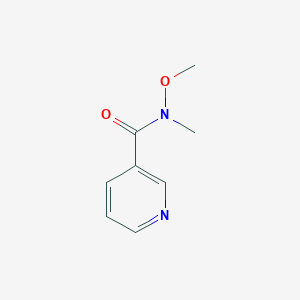
![1-(Benzo[d]thiazol-5-yl)ethanone](/img/structure/B1278334.png)